An In-depth Technical Guide to 3-amino-3-(3,4-dihydroxyphenyl)propanoic Acid: Chemical Properties and Synthetic Insights
An In-depth Technical Guide to 3-amino-3-(3,4-dihydroxyphenyl)propanoic Acid: Chemical Properties and Synthetic Insights
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: 3-amino-3-(3,4-dihydroxyphenyl)propanoic acid is a notable organic compound that holds significance for researchers, scientists, and professionals in drug development. Its structure, featuring a catechol moiety, a propanoic acid chain, and an amino group, makes it a versatile building block and a subject of interest for its potential biological activities. This guide provides a comprehensive overview of its chemical properties, synthetic approaches, and potential applications, with a focus on delivering actionable insights for laboratory and development settings.
Physicochemical and Structural Properties
3-amino-3-(3,4-dihydroxyphenyl)propanoic acid, with the molecular formula C9H11NO4 and a molecular weight of 197.191 g/mol , possesses a unique set of properties that influence its behavior in chemical and biological systems.[1]
| Property | Value | Source |
| Molecular Formula | C9H11NO4 | [1] |
| Molecular Weight | 197.191 g/mol | [1] |
| PSA (Polar Surface Area) | 103.78 Ų | [1] |
| XLogP3 | -3.4 | [1] |
| Hydrogen Bond Donor Count | 4 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Exact Mass | 197.06880783 u | [1] |
| Complexity | 209 | [1] |
The presence of multiple hydrogen bond donors and acceptors, coupled with a low XLogP3 value, suggests high polarity and potential for good aqueous solubility. The catechol group is a key feature, known for its ability to chelate metals and undergo oxidation. The chiral center at the C-3 position indicates the existence of enantiomers, a critical consideration in drug development.
Caption: 2D representation of 3-amino-3-(3,4-dihydroxyphenyl)propanoic acid.
Synthesis and Reactivity
While specific, detailed synthetic protocols for 3-amino-3-(3,4-dihydroxyphenyl)propanoic acid are not extensively documented in readily available literature, a method for the synthesis of its isomer, D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid (a racemic form of Levodopa), provides valuable insights.[2] This synthesis involves a three-step process starting from 3,4-dimethoxybenzaldehyde and benzoylglycine, with a total yield of 59%.[2] The structure of the synthesized compounds was confirmed using NMR and IR spectroscopy, and elemental analysis.[2]
Hypothetical Synthetic Workflow (based on related synthesis):
Caption: A generalized workflow for the synthesis of the target compound.
The reactivity of this molecule is largely dictated by its functional groups:
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Catechol Moiety: Prone to oxidation, which can be a stability concern. This reactivity is also key to its potential antioxidant properties and interactions with biological targets.[3]
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Amino Group: Can act as a nucleophile and a base. It is a site for derivatization to modify the molecule's properties.
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Carboxylic Acid Group: Can be esterified or converted to an amide. Its acidity contributes to the overall polarity and solubility.
Potential Applications in Research and Drug Development
The structural similarity of 3-amino-3-(3,4-dihydroxyphenyl)propanoic acid to biologically active molecules, including neurotransmitter precursors, suggests several areas of interest for researchers.[4]
Neuropharmacology
Derivatives of similar amino acids are explored for their potential in treating conditions like depression and anxiety.[4] The core structure could serve as a scaffold for developing novel central nervous system (CNS) active agents.
Antimicrobial and Anticancer Research
Recent studies on derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated their potential as antimicrobial and anticancer candidates.[5][6][7] These findings suggest that the 3-amino-3-(3,4-dihydroxyphenyl)propanoic acid scaffold could also be a promising starting point for the development of new therapeutics in these areas. The presence of the catechol group is often associated with antioxidant and, in some contexts, pro-oxidant activities that can be harnessed for therapeutic benefit.[3][7]
As a Chemical Intermediate
This compound is a valuable intermediate in organic synthesis. For example, it is used as a reactant in the regiospecific chlorination step during the biosynthesis of the enediyne antitumor antibiotic C-1027.[1] Its chiral nature makes it a useful building block for stereoselective synthesis, a critical aspect of modern drug development.[8]
Experimental Protocols: A General Approach
While specific, validated protocols for this exact molecule are scarce in public literature, the following outlines a general approach for its synthesis and characterization, drawing from established methods for similar compounds.
Synthesis (Conceptual)
A plausible synthetic route could involve the following steps:
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Protection of the catechol group: To prevent unwanted side reactions during synthesis, the hydroxyl groups of a suitable starting material (e.g., 3,4-dihydroxybenzaldehyde) would likely be protected (e.g., as benzyl ethers).
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Introduction of the aminopropanoic acid side chain: This could be achieved through various methods, such as a Strecker synthesis or by reacting the aldehyde with a suitable nucleophile followed by functional group manipulations.
-
Deprotection: Removal of the protecting groups from the catechol moiety to yield the final product.
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Purification: The final compound would be purified using techniques like recrystallization or column chromatography.
Characterization
The identity and purity of the synthesized compound would be confirmed using a suite of analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms.
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Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., -OH, -NH2, -C=O).
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Conclusion
3-amino-3-(3,4-dihydroxyphenyl)propanoic acid is a molecule with significant potential in various scientific domains. Its unique chemical structure, characterized by the reactive catechol group and a chiral center, makes it a valuable target for synthesis and a promising scaffold for the development of novel therapeutic agents. While detailed experimental data for this specific compound is limited in the public domain, the wealth of information on related structures provides a solid foundation for future research and development endeavors. The insights provided in this guide aim to equip researchers and drug development professionals with the foundational knowledge needed to explore the full potential of this intriguing molecule.
References
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3-amino-3-(3,4-dihydroxyphenyl)propanoic Acid - LookChem. (n.d.). Retrieved March 8, 2026, from [Link]
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Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. Retrieved March 8, 2026, from [Link]
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Barabanov, M. A., et al. (2024). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Russian Journal of General Chemistry. Retrieved March 8, 2026, from [Link]
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(3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid. (n.d.). PubChem. Retrieved March 8, 2026, from [Link]
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Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pure Help Center. Retrieved March 8, 2026, from [Link]
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Barabanov, M. A., et al. (2024). Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid. ResearchGate. Retrieved March 8, 2026, from [Link]
- Synthesis of l-(-)-2-amino-3-(3,4-dihydroxyphenyl)- propanoic acid, and intermediates therefor. (1991). Google Patents.
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3-Amino-3-(4-methylphenyl)propionic Acid: A Key Chemical for Drug Discovery. (2026, February 12). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved March 8, 2026, from [Link]
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(3S)-3-amino-3-(4-hydroxyphenyl)propanoic acid hydrochloride. (2024, April 9). ChemBK. Retrieved March 8, 2026, from [Link]
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Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PMC. Retrieved March 8, 2026, from [Link]
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3-Amino-3-(4-hydroxyphenyl)propanoic acid. (n.d.). PubChem. Retrieved March 8, 2026, from [Link]
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Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024, June 30). MDPI. Retrieved March 8, 2026, from [Link]
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3-(3,4-Dihydroxyphenyl)propanoic acid (FDB008857). (2010, April 8). FooDB. Retrieved March 8, 2026, from [Link]
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